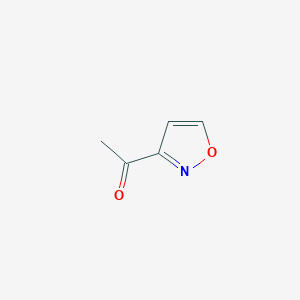

1-(Isoxazol-3-yl)ethanone

Overview

Description

Synthesis Analysis

The synthesis of isoxazoles, including 1-(Isoxazol-3-yl)ethanone, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods are significant due to their synthetic availability, special chemical and biological properties, and widespread practical use .Molecular Structure Analysis

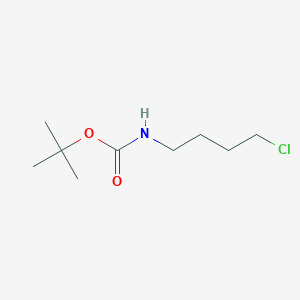

The molecular structure of 1-(Isoxazol-3-yl)ethanone is represented by the formula C5H5NO2. The InChI code for this compound is 1S/C5H5NO2/c1-4(7)5-2-3-6-8-5/h2-3H,1H3 .Chemical Reactions Analysis

The main reactions leading to the construction of the isoxazole ring, such as in 1-(Isoxazol-3-yl)ethanone, are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Isoxazol-3-yl)ethanone include a molecular weight of 111.09900 and a density of 1.145 .Scientific Research Applications

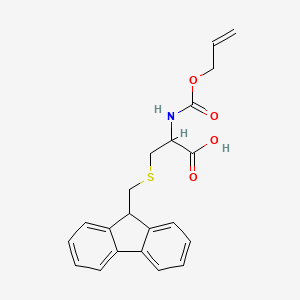

Synthetic Methodologies and Characterization 1-(Isoxazol-3-yl)ethanone and its derivatives are synthesized using various chemical reactions and characterized through techniques like IR, NMR, and MS studies. For instance, a compound was synthesized using a click chemistry approach starting with 2-azido-1-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethanone, characterized, and analyzed for thermal stability using TGA and DSC techniques. The structure was confirmed by single crystal XRD analysis, and the compound's cytotoxicity was evaluated, alongside its binding analysis with human serum albumin to understand its pharmacokinetics for biological applications (Govindhan et al., 2017).

Antioxidant and Antimicrobial Activities Isoxazole derivatives synthesized through 1,3-dipolar cycloaddition reactions have been explored for their pharmacological properties, including antioxidant and antimicrobial activities. Certain compounds, such as 1-(3-(4-chlorophenyl)-4-(furan-2-yl)-4,5-dihydroisoxazol-5-yl)ethanone, have shown excellent radical scavenging and antimicrobial susceptibilities, highlighting the potential of isoxazole derivatives in medicinal chemistry and drug development (Lokeshwari & Kumar, 2017).

Antimicrobial Activity of Derivatives Novel series of isoxazole derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone have been tested for their in vitro antimicrobial activity against various bacterial and fungal organisms, showcasing the potential of these compounds in addressing microbial resistance and the development of new antimicrobial agents (Kumar et al., 2019).

Ultrasound-Promoted Synthesis The application of ultrasound in the synthesis of isoxazole derivatives has been demonstrated to improve reaction times and yields compared to conventional methods. This innovative approach not only enhances the efficiency of the synthesis process but also contributes to the development of green chemistry practices (Saleh & Abd El-Rahman, 2009).

Mechanism of Action

Safety and Hazards

Future Directions

Isoxazoles, including 1-(Isoxazol-3-yl)ethanone, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research will likely focus on developing new eco-friendly synthetic strategies and exploring their potential biological activities .

properties

IUPAC Name |

1-(1,2-oxazol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c1-4(7)5-2-3-8-6-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKISYMYDQIWNBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NOC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60612663 | |

| Record name | 1-(1,2-Oxazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isoxazol-3-yl)ethanone | |

CAS RN |

88511-37-9 | |

| Record name | 1-(1,2-Oxazol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60612663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,2-oxazol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid](/img/structure/B1342756.png)

![3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline](/img/structure/B1342770.png)

![2-[(2,4,6-Tribromophenyl)amino]acetohydrazide](/img/structure/B1342795.png)